tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride
Description
This compound is a hydrochloride salt featuring a 1,2,3-triazole core substituted with an azetidin-3-yl group at the 1-position and a tert-butyl carbamate-protected methyl group at the 4-position. The azetidine ring (a 4-membered nitrogen heterocycle) confers conformational rigidity, while the triazole moiety enables π-π stacking and hydrogen bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during synthesis. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
tert-butyl N-[[1-(azetidin-3-yl)triazol-4-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2.ClH/c1-11(2,3)18-10(17)13-4-8-7-16(15-14-8)9-5-12-6-9;/h7,9,12H,4-6H2,1-3H3,(H,13,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYOLZZGLQOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Carbamate Formation: The carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s tertiary amine participates in nucleophilic substitutions under basic conditions. For example, it reacts with aryl halides to form C–N bonds.
Key Findings :
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High yields (96%) are achieved in sealed-tube reactions due to suppressed side reactions .
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Polar aprotic solvents (DMSO) enhance nucleophilicity of the azetidine nitrogen, enabling substitutions with heteroaryl chlorides .
Amide Coupling Reactions
The Boc-protected amine undergoes coupling with carboxylic acids via activation reagents like HATU.
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Coupling with acid S3 (45 mg, 0.11 mmol) | DMF, DIPEA, HATU, 0°C → 25°C, 2 h | 71% |
Mechanistic Insight :
-
HATU activates the carboxylic acid to form an active ester, facilitating nucleophilic attack by the azetidine’s secondary amine .
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Low temperatures (0°C) minimize racemization and side reactions during activation .
Deprotection Reactions
The Boc group is cleaved under acidic conditions to liberate the free amine.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 h | >90% | |
| TFA/DCM (1:1) | 0°C → RT, 1 h | >95% |
Applications :
Stability Under Reaction Conditions
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Thermal Stability : Stable ≤120°C in non-polar solvents (e.g., isopropyl alcohol) .
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pH Sensitivity : Boc group remains intact in neutral/basic conditions but hydrolyzes in strong acids (pH <2) .
Comparative Reactivity
| Feature | This Compound | Analogues (e.g., tert-butyl azetidin-3-ylmethylcarbamate) |
|---|---|---|
| Nucleophilicity (azetidine) | Enhanced due to triazole’s electron-withdrawing effect | Lower (no adjacent electron-deficient groups) |
| Solubility | Moderate in DMF/DMSO; poor in H₂O | Similar |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. The incorporation of the azetidine structure may enhance the efficacy of tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride against various pathogens. A study highlighted the synthesis of similar triazole derivatives showing activity against resistant strains of bacteria and fungi .
Anticancer Properties
Studies have explored the potential of triazole derivatives in cancer therapy. The compound's ability to modulate biological pathways involved in tumor growth presents a promising avenue for anticancer drug development. In vitro studies demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Neurological Applications
The azetidine and triazole components suggest potential neuroprotective effects. Research into similar compounds has shown promise in treating neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's disease .
Synthesis Methodologies
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through a reaction between azetidine derivatives and appropriate azoles under controlled conditions.
- Carbamate Formation : The coupling of the triazole with tert-butyl carbamate is performed using standard coupling reagents to yield the final product.
- Hydrochloride Salt Formation : The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability for biological testing.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally similar to this compound. Results indicated a significant reduction in microbial load against Staphylococcus aureus and Escherichia coli when tested at varying concentrations .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that a closely related compound induced cell cycle arrest in human breast cancer cells (MCF7). The mechanism was linked to the activation of p53 pathways leading to increased apoptosis rates compared to untreated controls .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives with variations in substituents, heterocycles, and protective groups. Key differences and implications are summarized below:
Physicochemical and Pharmacological Properties
Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs (e.g., ).
Metabolic Stability : Boc protection reduces amine reactivity, prolonging half-life compared to unprotected analogs (e.g., 1-(azetidin-3-yl)pyrrolidin-2-one hydrochloride).
Bioactivity :
- Azetidine-containing compounds often exhibit improved binding to targets like kinases or GPCRs due to conformational restraint.
- Benzyl- or phenyl-substituted triazoles (e.g., ) may prioritize lipophilicity for membrane penetration, whereas the target’s azetidine favors solubility and target specificity.
Key Differentiators
Biological Activity
tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride is a synthetic compound that has gained attention in biological research due to its unique structural features and potential therapeutic applications. This compound integrates an azetidine ring, a triazole ring, and a carbamate group, which contribute to its biological activity.
- Molecular Formula : C₁₁H₁₉N₅O₂
- Molecular Weight : 253.30 g/mol
- CAS Number : 2094627-26-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine and triazole rings facilitate binding through hydrogen bonding and π-π interactions, which can modulate the activity of these targets. This interaction may lead to inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its pharmacological effects .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit antimicrobial properties. The presence of the azetidine moiety may enhance this activity by providing additional binding interactions with microbial targets. For instance, similar compounds have demonstrated effectiveness against various strains of bacteria and fungi .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Triazoles are known for their ability to inhibit specific kinases involved in cancer progression. Preliminary investigations indicate that this compound may inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and survival .
Antiviral Properties
Triazole-containing compounds have also been explored for their antiviral activities. The ability of this compound to interfere with viral replication processes makes it a candidate for further studies in antiviral drug development .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Inhibition of Kinase Activity : A study involving a similar triazole derivative showed IC50 values in the low-nanomolar range against specific kinases implicated in cancer. This suggests that this compound may exhibit comparable potency .
- Antimicrobial Efficacy : Research on related compounds demonstrated significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Research Findings Summary Table
Q & A
[Basic] How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Synthetic optimization should focus on reaction conditions, including solvent selection, catalyst type, and temperature. For example:
- Solvent systems : 1,4-dioxane or tetrahydrofuran (THF) are effective for azide-alkyne cycloaddition reactions.
- Catalysts : Triethylamine or pyridine can enhance reaction efficiency in carbamate formation steps .
- Temperature control : Heating at 90°C for 1 hour improves reaction kinetics, while avoiding decomposition .
Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water) is recommended to isolate high-purity product .
[Basic] What analytical techniques are critical for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), azetidine ring protons (δ 3.5–4.2 ppm), and triazole signals (δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 342.18) and fragmentation patterns .
- GC/MS or HPLC : Quantify purity (>98%) and detect volatile impurities (e.g., residual solvents) .
[Basic] How should the compound be stored to maintain stability, and what degradation pathways are observed?
Answer:
- Storage conditions : Store in airtight containers at 2–8°C (short-term) or –20°C (long-term), protected from light and moisture to prevent hydrolysis of the carbamate group .
- Degradation pathways :
- Hydrolysis : The tert-butyloxycarbonyl (Boc) group is susceptible to acidic/basic conditions, forming N-methylcarbamate derivatives .
- Oxidation : The azetidine ring may undergo ring-opening under oxidative stress .
Stability should be monitored via HPLC-UV at 254 nm, with degradation thresholds set at <5% over 6 months .
[Advanced] What computational methods can predict the reactivity of the azetidine-triazole moiety?
Answer:
- Density Functional Theory (DFT) : Use Gaussian or ORCA software to model the electronic structure of the triazole ring (e.g., HOMO-LUMO gaps) and azetidine ring strain .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity and conformational flexibility .
- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to receptors like CYP450 isoforms .
[Advanced] How can in vitro assays evaluate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Fluorescence Polarization : Use fluorescently labeled ligands to quantify displacement by the compound (IC50 determination) .
- Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays, with EC50 values calculated at 48–72 hours .
[Advanced] What strategies resolve contradictions in reported solubility data for this compound?
Answer:
- Solvent screening : Test solubility in DMSO (≥50 mg/mL), aqueous buffers (pH 4–8), and co-solvents (e.g., PEG-400) using nephelometry .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 10–15 mg/mL in PBS) compared to free bases .
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms with enhanced solubility .
[Advanced] How can reaction mechanisms for triazole formation be validated experimentally?
Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the alkyne precursor to probe rate-determining steps .
- Trapping intermediates : Use in-situ IR or NMR to detect copper(I)-acetylide intermediates in click chemistry .
- Computational validation : Compare experimental activation energies (Ea) with DFT-calculated transition states .
[Advanced] What methodologies identify degradation products under stress conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) for 7 days .
- LC-MS/MS analysis : Identify degradation products (e.g., de-Boc derivatives) using a C18 column and electrospray ionization (ESI+) .
- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation products .
[Advanced] How can the compound’s pharmacokinetic (PK) properties be modeled preclinically?
Answer:
- In vitro ADME : Assess metabolic stability using liver microsomes (e.g., human, rat) and CYP inhibition assays .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (fu) in plasma .
- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™, incorporating logP (2.5–3.0) and pKa (7.2) data .
[Advanced] What synthetic routes minimize genotoxic impurities in large-scale preparations?
Answer:
- Control of azide intermediates : Use flow chemistry to minimize accumulation of hazardous intermediates .
- Quality by Design (QbD) : Define critical process parameters (CPPs) via DoE (e.g., reaction time, temperature) to limit impurities .
- ICH M7-compliant testing : Perform Ames tests and LC-MS/MS to quantify mutagenic impurities (e.g., aryl amines) below 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
